molecular formula C9H9N3O3 B3204339 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester CAS No. 103409-28-5

1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester

Cat. No.: B3204339
CAS No.: 103409-28-5
M. Wt: 207.19 g/mol
InChI Key: KQBKIOUQPWQMLC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . The authors of a study propose the following mechanism for this unusual process: at the first stage the imidazoline, which exists in equilibrium with the protonated form in the presence of acid, is formed through the keto group of the keto acetal .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method, which is considered an efficient and reliable method to deal with quantum chemical problems .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Properties

IUPAC Name

ethyl 2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)12-6-4-3-5-10-7(6)11-8(12)13/h3-5H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBKIOUQPWQMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
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1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
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1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Reactant of Route 4
Reactant of Route 4
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Reactant of Route 5
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Reactant of Route 6
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester

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